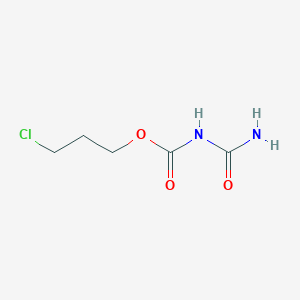
2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine
Vue d'ensemble
Description
“2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(3,5-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” consists of a pyridine ring attached to a benzoyl group, which in turn is attached to two methoxy groups . The InChI code for this compound is 1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine” include a molecular weight of 277.71 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Heterocyclic Systems : Utilized as a synthetic intermediate, 2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine is instrumental in the construction of various heterocyclic systems. These systems, linked with furo[3,2-g]chromene (khellin) moiety, show potential in antimicrobial and anticancer activities (Ibrahim et al., 2022).
Chemical Synthesis and Reactions
- Esterification and Etherification Processes : In the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, this compound is involved in reactions that include esterification and etherification, showcasing its versatility in chemical synthesis (Wang Xiu-jian, 2009).
- Cyclopalladated Complexes Formation : Its use in the formation of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which serve as emitters in solution at room temperature, demonstrates its importance in organometallic chemistry (Mancilha et al., 2011).
- Fluorescent Probe Development : The compound is involved in the development of fluorescent probes for mercury ion detection, highlighting its application in environmental monitoring and analytical chemistry (Shao et al., 2011).
Pharmaceutical Applications
- Antibacterial Activity : It plays a role in the synthesis of 1,3,4-oxadiazole thioether derivatives, which are assessed for their antibacterial activities, indicating its potential in pharmaceutical research and drug development (Song et al., 2017).
Material Science and Catalysis
- Catalysis and Material Science : The compound is utilized in reactions involving dihalocarbenes with 2-(benzylideneamino)pyridines, leading to the formation of imidazo[1,2-a]pyridines. This showcases its role in catalysis and material science (Khlebnikov et al., 1991).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-11-5-10(6-12(7-11)19-2)14(17)9-3-4-13(15)16-8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILABCMIOQJOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)


![4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421684.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)





